

(R)-(-)-N-Benzyl-2-phenylglycinol CAS number 14231-57-3

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Compound of Interest

Compound Name: (R)-(-)-N-Benzyl-2-phenylglycinol

Cat. No.: B082062

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An In-depth Technical Guide to **(R)-(-)-N-Benzyl-2-phenylglycinol** (CAS 14231-57-3): A Cornerstone for Asymmetric Synthesis

Abstract and Strategic Overview

(R)-(-)-N-Benzyl-2-phenylglycinol, identified by CAS number 14231-57-3, is a pivotal chiral molecule in the field of synthetic organic chemistry. As a derivative of (R)-phenylglycinol, it possesses a defined stereocenter that makes it an exceptionally valuable chiral auxiliary.^[1] This guide provides an in-depth analysis for researchers and drug development professionals on its synthesis, physicochemical properties, and, most critically, its mechanistic application in controlling stereochemical outcomes. The narrative emphasizes the causality behind experimental design, aiming to equip scientists with both the theoretical foundation and practical protocols necessary to leverage this reagent's full potential in asymmetric synthesis, particularly for creating optically pure α -amino phosphonic acids and β -substituted amines.

Physicochemical and Structural Properties

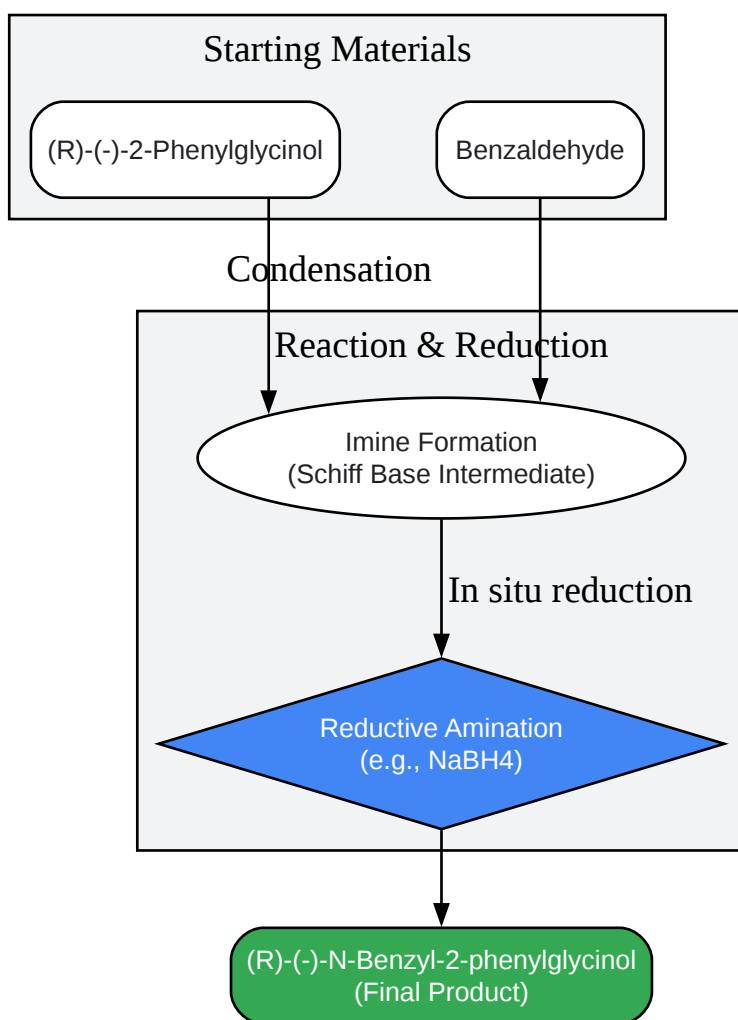
The efficacy of **(R)-(-)-N-Benzyl-2-phenylglycinol** stems from its unique structural and chemical characteristics. It is an organic compound featuring a secondary amine and a primary alcohol, with its chirality centered at the carbon atom bonded to the phenyl and amino groups. ^[1] The presence of both a benzyl and a phenyl group contributes to significant steric bulk, a key feature for its function as a chiral director, and enhances its solubility in common organic solvents.^[1]

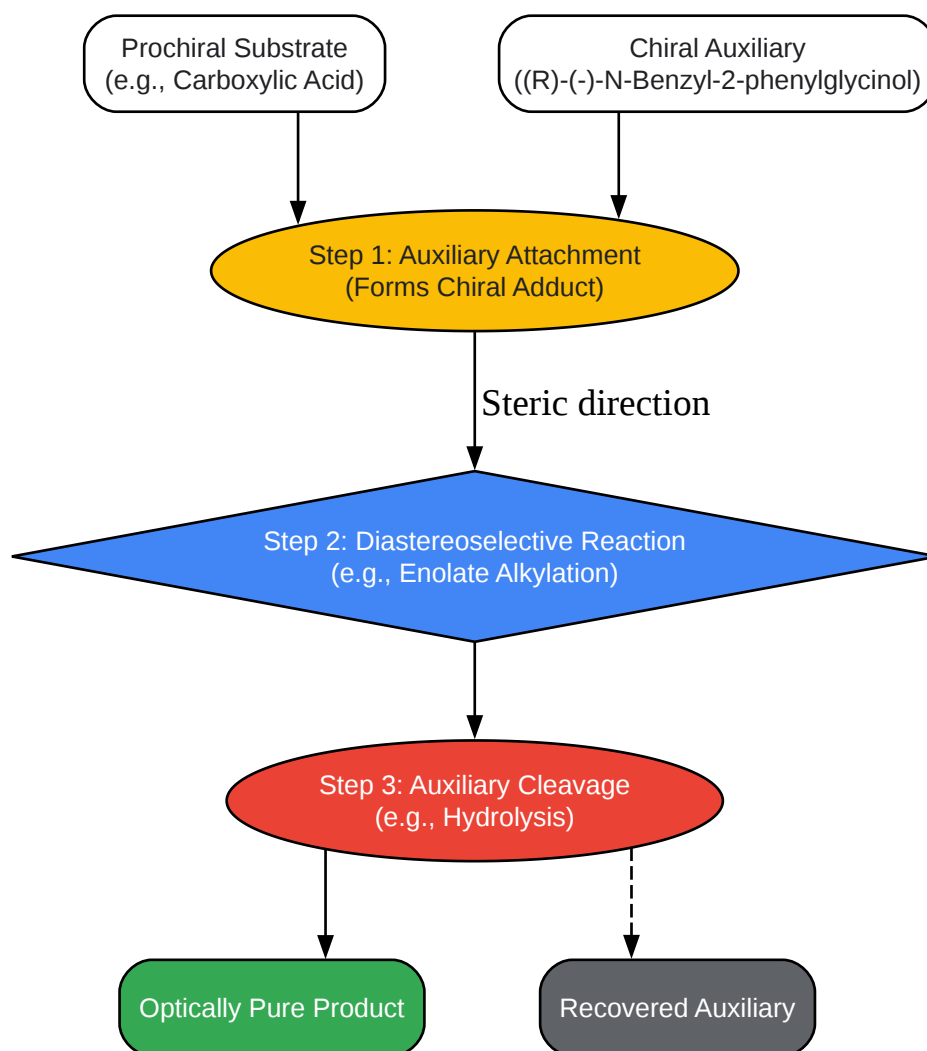
Property	Value	Reference
CAS Number	14231-57-3	[2]
Molecular Formula	C ₁₅ H ₁₇ NO	[2]
Molecular Weight	227.30 g/mol	[2]
Appearance	White to off-white powder, crystals, or chunks	[1]
Boiling Point	87-90 °C (lit.)	
Optical Activity	[α] _D ²¹ -80°, c = 0.85 in Ethanol	
SMILES	OC--INVALID-LINK--c2ccccc2	
InChI Key	FTFBWZQHBTVPEO-HNNXBMFYSA-N	

Synthetic Pathway: From Phenylglycinol to a Chiral Director

The most direct and practical synthesis of **(R)-(-)-N-Benzyl-2-phenylglycinol** involves the N-benylation of its precursor, (R)-(-)-2-Phenylglycinol (CAS 56613-80-0).[3] This transformation is typically achieved via reductive amination, a robust and high-yielding method in organic synthesis.

Synthesis Workflow Diagram





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References

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